rac-Vigabatrin-13C,d2 (Major)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

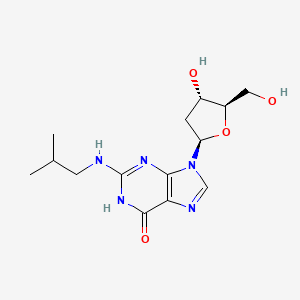

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of vigabatrin, an analog of gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the central nervous system. This compound is utilized in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in biochemical assays .

Wissenschaftliche Forschungsanwendungen

rac-Vigabatrin-13C,d2 (Major) has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled atoms in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of drugs.

Industry: Applied in the development and quality control of pharmaceuticals, ensuring the accuracy and reliability of analytical methods

Wirkmechanismus

Rac-Vigabatrin-13C,d2 (Major) is an analogue of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system . It increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T) .

Safety and Hazards

Zukünftige Richtungen

As rac-Vigabatrin-13C,d2 (Major) is a research chemical, its future directions are likely to be determined by the outcomes of ongoing and future scientific studies. It is currently used in the research areas of stress, anxiety, pain, inflammation, and various neurological disorders . Its continued use will depend on the results of these studies and the development of new research questions.

Vorbereitungsmethoden

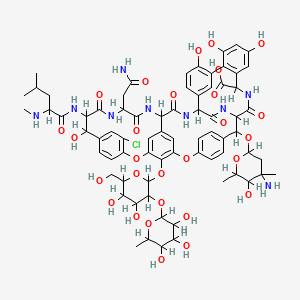

Synthetic Routes and Reaction Conditions: The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of vigabatrin. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. Key steps include:

Preparation of Labeled Precursors: The labeled carbon and deuterium atoms are introduced into the starting materials through specific chemical reactions.

Formation of rac-Vigabatrin-13C,d2: The labeled precursors undergo a series of reactions, including amination and vinylation, to form the final compound.

Industrial Production Methods: Industrial production of rac-Vigabatrin-13C,d2 (Major) involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: rac-Vigabatrin-13C,d2 (Major) can undergo various chemical reactions, including:

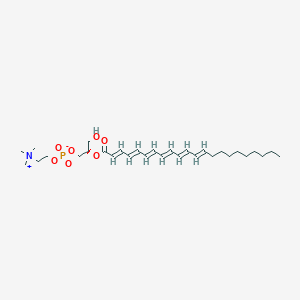

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Vigabatrin: The parent compound of rac-Vigabatrin-13C,d2, used as an antiepileptic agent.

Gamma-aminobutyric acid: The main inhibitory neurotransmitter in the central nervous system.

Other Isotope-Labeled Compounds: Various stable isotope-labeled analogs of gamma-aminobutyric acid and other neurotransmitters.

Uniqueness: rac-Vigabatrin-13C,d2 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in research applications .

Eigenschaften

CAS-Nummer |

1330171-61-3 |

|---|---|

Molekularformel |

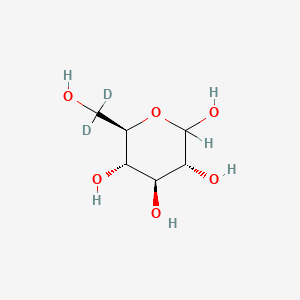

C₅¹³CH₉D₂NO₂ |

Molekulargewicht |

132.16 |

Synonyme |

(+/-)-4-Amino-5-hexenoic Acid-13C,d2; (+/-)-γ-Vinyl GABA-13C,d2; GVG-13C,d2; MDL 71754-13C,d2; RMI 71754-13C,d2; Sabril-13C,d2; Vigabatrin-13C,d2; γ-Vinyl-GABA-13C,d2; γ-Vinyl-γ-aminobutyric Acid-13C,d2; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)